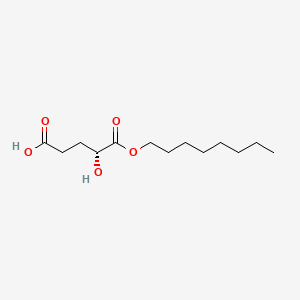

(2R)-Octyl-alpha-hydroxyglutarate

Vue d'ensemble

Description

Ce composé se distingue par sa forte absorption cellulaire et a été largement utilisé dans la recherche scientifique, notamment dans l'étude des processus mitochondriaux oxydatifs dans les cellules cancéreuses présentant des mutations de l'isocitrate déshydrogénase 1 (IDH1) et de l'isocitrate déshydrogénase 2 (IDH2) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'octyl-2-hydroxyglutarate (2R) implique généralement l'estérification du 2-hydroxyglutarate avec de l'octanol. La réaction est catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. La réaction est effectuée sous reflux pour assurer une estérification complète .

Méthodes de production industrielle

La production industrielle de l'octyl-2-hydroxyglutarate (2R) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à écoulement continu pour assurer une production efficace. Le produit est ensuite purifié par des techniques telles que la distillation et la recristallisation pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

L'octyl-2-hydroxyglutarate (2R) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique la conversion du groupe hydroxyle en groupe carbonyle.

Réduction : Le groupe carbonyle peut être réduit en groupe hydroxyle.

Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Le produit principal est la cétone ou l'aldéhyde correspondante.

Réduction : Le produit principal est l'alcool.

Substitution : Les principaux produits sont les esters substitués.

Applications de la recherche scientifique

L'octyl-2-hydroxyglutarate (2R) a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.

Biologie : Il est utilisé pour étudier le rôle du 2-hydroxyglutarate dans le métabolisme cellulaire et la signalisation.

Médecine : Il est utilisé dans la recherche sur le cancer pour étudier les effets des mutations IDH1 et IDH2 sur les processus cellulaires.

Industrie : Il est utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques

Mécanisme d'action

L'octyl-2-hydroxyglutarate (2R) exerce ses effets en inhibant les dioxygénases dépendantes de l'α-cétoglutarate. Ces enzymes sont impliquées dans divers processus cellulaires, notamment la réparation de l'ADN et la modification des histones. En inhibant ces enzymes, l'octyl-2-hydroxyglutarate (2R) peut modifier le métabolisme cellulaire et les voies de signalisation, entraînant des modifications de la croissance et de la survie cellulaire .

Applications De Recherche Scientifique

(2R)-Octyl-2-Hydroxyglutarate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: It is used to investigate the role of 2-Hydroxyglutarate in cellular metabolism and signaling.

Medicine: It is used in cancer research to study the effects of IDH1 and IDH2 mutations on cellular processes.

Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mécanisme D'action

(2R)-Octyl-2-Hydroxyglutarate exerts its effects by inhibiting α-ketoglutarate-dependent dioxygenases. These enzymes are involved in various cellular processes, including DNA repair and histone modification. By inhibiting these enzymes, (2R)-Octyl-2-Hydroxyglutarate can alter cellular metabolism and signaling pathways, leading to changes in cell growth and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

Octyl-2-hydroxyglutarate (2S) : L'isomère S du 2-hydroxyglutarate.

Octyl-2-hydroxyglutarate : La forme non chirale du composé.

Octyl-2-hydroxyglutarate (2R) de sodium : La forme de sel de sodium du composé

Unicité

L'octyl-2-hydroxyglutarate (2R) est unique en raison de sa forte absorption cellulaire et de son inhibition spécifique des dioxygénases dépendantes de l'α-cétoglutarate. Cela le rend particulièrement utile pour étudier les effets des mutations IDH1 et IDH2 dans les cellules cancéreuses .

Activité Biologique

(2R)-Octyl-alpha-hydroxyglutarate, also known as (2R)-octyl-2-hydroxyglutarate, is a derivative of 2-hydroxyglutarate (2HG) that has gained attention for its biological activity, particularly in cancer biology and metabolic regulation. This compound is a cell-permeable form of 2HG, which is known to influence various cellular processes through its interactions with metabolic pathways and epigenetic modifications.

- Chemical Name : this compound

- CAS Number : 1391194-67-4

- Molecular Formula : C12H22O4

- Molecular Weight : 230.30 g/mol

This compound primarily acts by mimicking the effects of 2HG, which is implicated in the inhibition of α-ketoglutarate-dependent dioxygenases (αKGDDs). These enzymes play critical roles in cellular metabolism and epigenetic regulation. The compound has been shown to induce DNA double-strand breaks (DSBs) in various cell lines, suggesting a potential role in enhancing sensitivity to DNA-damaging agents such as PARP inhibitors .

1. Impact on Tumor Cells

Research indicates that (2R)-octyl-2-HG can induce a homologous recombination defect in tumor cells, making them more susceptible to therapies targeting DNA repair mechanisms. For instance, treatment with this compound resulted in a dose-dependent increase in DSBs in HeLa cells, demonstrating its potential as a therapeutic agent against cancers with IDH mutations .

2. Epigenetic Modifications

The compound influences gene expression through epigenetic modifications. It has been observed that (2R)-octyl-2-HG can alter methylation patterns within the genome, contributing to changes in cellular differentiation and proliferation. In particular, it has been linked to increased methylation of CpG sites in specific genes associated with tumor suppression .

Case Study 1: Induction of DNA Damage

In a controlled experiment using HeLa cells treated with (2R)-octyl-α-hydroxyglutarate, researchers observed a rapid increase in DSBs within two hours of exposure. This finding highlights the compound's ability to disrupt genomic integrity, which could be exploited in cancer therapies targeting resistant tumors .

Case Study 2: Epigenetic Regulation

A study focusing on the methylation status of specific genes after prolonged exposure to octyl-D-2-HG demonstrated significant changes in methylation patterns over time. These modifications were associated with altered gene expression profiles that could influence tumor behavior and response to treatment .

Data Summary

Propriétés

IUPAC Name |

(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2R)-Octyl-2-HG exert its anti-tumor effect in myelodysplastic syndromes (MDS)?

A: (2R)-Octyl-2-HG, a cell-permeable derivative of R-2-hydroxyglutarate (R-2HG), exhibits anti-tumor activity in MDS primarily by inducing a form of programmed cell death called necroptosis. [] The research suggests that (2R)-Octyl-2-HG increases the expression of RIPK1, a key protein involved in the necroptosis pathway. [] This increased RIPK1 then interacts with caspase 8, leading to the phosphorylation of MLKL and ultimately resulting in necroptosis. [] The study also observed that this necroptosis occurs earlier than apoptosis in MDS cells treated with (2R)-Octyl-2-HG. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.